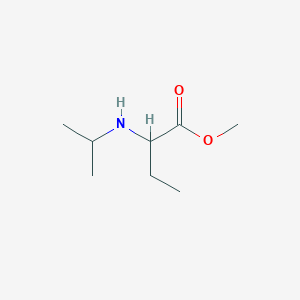

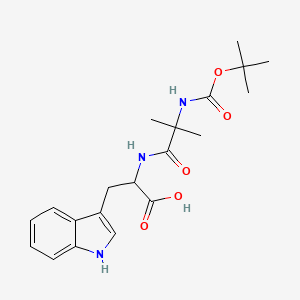

2-(5-Methyl-1-sulfanylidene-1,3-dithiol-4-yl)pyrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oltipraz is an organosulfur compound belonging to the dithiolethione class. It has been primarily studied for its chemopreventive properties and its ability to inhibit the formation of cancers in various organs such as the bladder, blood, colon, kidney, liver, lung, pancreas, stomach, trachea, skin, and mammary tissue . Oltipraz also acts as a schistosomicide, which means it is used to treat infections caused by parasitic worms .

准备方法

The synthesis of oltipraz involves reacting methyl 2-methyl-3-(pyrazin-2-yl)-3-oxopropionate with phosphorus pentasulfide in the presence of a mixed solvent of toluene and xylene, followed by recrystallization . This method ensures a high yield and purity of the desired product . Industrial production methods have been optimized to improve the overall yield and purity of oltipraz .

化学反应分析

Oltipraz undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce detoxification enzymes through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which suggests its involvement in enzyme induction and protection against drug-induced liver injury . Common reagents and conditions used in these reactions include the use of oxidizing agents and specific reaction conditions to achieve the desired products. Major products formed from these reactions include detoxification enzymes and other protective compounds .

科学研究应用

Oltipraz has been extensively studied for its chemopreventive properties. It has shown potential in preventing the formation of cancers in various organs, including the bladder, blood, colon, kidney, liver, lung, pancreas, stomach, trachea, skin, and mammary tissue . Additionally, oltipraz has been evaluated for its anti-tumorigenic efficacy in glioblastoma, a highly aggressive primary brain tumor . It has also been studied for its potential in preventing lung cancer when delivered directly to the lung as inhaled particulates . Furthermore, oltipraz has been shown to protect against acetaminophen-induced liver injury by inducing NQO1 expression and improving glutathione recovery .

作用机制

Oltipraz exerts its effects by inducing detoxification enzymes through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) . This activation leads to the induction of phase II enzymes, which play a crucial role in detoxifying harmful compounds and protecting against oxidative stress . Oltipraz also inhibits hypoxia-inducible factor 1-alpha (HIF-1α) expression, which prevents the development of insulin resistance and hyperglycemia . Additionally, oltipraz generates superoxide radicals, which can be toxic .

相似化合物的比较

Oltipraz belongs to the dithiolethione class of compounds, which are known for their cancer chemopreventive properties . Similar compounds include 3H-1,2-dithiole-3-thione, 1,3-dithiole-2-thione, and 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione . These compounds share similar mechanisms of action, such as the activation of Nrf2 signaling and induction of phase II enzymes . oltipraz has shown questionable efficacy in clinical trials and significant side effects, including neurotoxicity and gastrointestinal toxicity . Other dithiolethiones have been identified that are more effective and potent than oltipraz in both induction of phase II enzymes and inhibition of chemical carcinogenesis .

属性

分子式 |

C8H8N2S3 |

|---|---|

分子量 |

228.4 g/mol |

IUPAC 名称 |

2-(5-methyl-1-sulfanylidene-1,3-dithiol-4-yl)pyrazine |

InChI |

InChI=1S/C8H8N2S3/c1-6-8(12-5-13(6)11)7-4-9-2-3-10-7/h2-4H,5H2,1H3 |

InChI 键 |

WRPKRHJLYNMONE-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SCS1=S)C2=NC=CN=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,8R,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B13391979.png)

![4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile](/img/structure/B13391992.png)

![2-amino-3-hydroxy-N-[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide hydrochloride](/img/structure/B13391998.png)

![3-[6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B13392011.png)

![1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13392026.png)

![1-[4-[2-(4-Acetylphenyl)acetyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-en-1-one;tert-butyl 4-[2-[5-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-yl]-2-oxoethyl]benzoate](/img/structure/B13392029.png)

![3-[2-(5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl)ethylidene]oxolan-2-one](/img/structure/B13392073.png)